6-(amino(phenyl)methyl)pyridin-2(1H)-one
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Overview
Description
6-(amino(phenyl)methyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a phenylmethyl group
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives are known to inhibit fgfr signaling pathway . Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives are known to affect the fgfr signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to inhibit breast cancer 4t1 cell proliferation and induce its apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(amino(phenyl)methyl)pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyridine derivative with an appropriate amine and a benzyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(amino(phenyl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
6-(amino(phenyl)methyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their biological activities, including antifibrotic and anticancer properties.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors, with applications in cancer therapy.
Uniqueness
6-(amino(phenyl)methyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-[amino(phenyl)methyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12(9-5-2-1-3-6-9)10-7-4-8-11(15)14-10/h1-8,12H,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAAALJNGHUMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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